Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
Description
Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (commonly abbreviated as H-Arg(Mtr)-OH) is a protected derivative of the amino acid L-arginine. Its structure features the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which protects the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions . Key properties include:
- CAS Number: 80745-10-4 (anhydrous), 98930-01-9 (Fmoc-protected form) .
- Molecular Formula: C₁₆H₂₆N₄O₅S (anhydrous) .
- Molecular Weight: 386.47 g/mol (anhydrous), 395.5 g/mol (hemihydrate) .
- Applications: Widely used in peptide synthesis, drug discovery, and biochemical assays due to its stability under basic conditions and compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry .
Properties
IUPAC Name |
2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine typically involves the reaction of L-arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective sulfonylation of the arginine molecule. The process involves:
Reactants: L-arginine and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalysts: Base catalysts such as triethylamine are often used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Protection and Deprotection Reactions
Arg(Mtr) is primarily used to protect the guanidino group of L-arginine during peptide synthesis. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is introduced via sulfonylation under alkaline conditions :
Reaction:
-
Conditions:
Deprotection of the Mtr group requires strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), to cleave the sulfonamide bond :
Reaction:
-
Conditions:
-
TFA concentration: 95% (v/v) with scavengers (e.g., anisole).
-
Time: 1–2 hours at 25°C.
-
Peptide Bond Formation
Arg(Mtr) participates in solid-phase peptide synthesis (SPPS) via its α-amino and carboxylic acid groups. The Fmoc- or Boc-protected derivatives (e.g., Fmoc-Arg(Mtr)-OH) undergo standard coupling reactions :
Reaction:
-
Reagents:
Sulfonamide-Specific Reactions
The Mtr group’s sulfonamide moiety enables selective modifications:
Nucleophilic Substitution
The sulfonyl group reacts with nucleophiles (e.g., amines) under mild conditions :
Reaction:
Acid-Catalyzed Rearrangements
Under strong acidic conditions, the Mtr group undergoes partial demethylation or desulfonation, necessitating careful handling during deprotection .
Stability and Side Reactions
Arg(Mtr) is sensitive to:
-
Moisture: Hydrolysis of the sulfonamide bond in humid environments .
-
Oxidation: Side-chain guanidino group degradation in the presence of peroxides.
Table 1: Key Reaction Conditions for Arg(Mtr)
Table 2: Stability Profile
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis of sulfonamide | Store desiccated at 2–8°C |
| Acidic pH (<2) | Premature deprotection | Avoid prolonged TFA exposure |
| Light (UV) | Methoxy group degradation | Store in amber vials |
Scientific Research Applications
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific enzymes or pathways, is ongoing.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, often inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Key Structural and Functional Differences
The Mtr group is one of several protecting groups used for arginine in peptide synthesis. Below is a comparative analysis of H-Arg(Mtr)-OH with other arginine derivatives:
Table 1: Comparison of Arginine Derivatives with Sulfonyl Protecting Groups
Detailed Analysis of Key Compounds
Fmoc-Arg(Mtr)-OH
- Structure: Combines Fmoc (α-amino protection) and Mtr (guanidino protection).
- Advantages : Compatible with automated SPPS; Mtr’s stability prevents premature deprotection during Fmoc removal .
- Limitations : Bulkier structure may reduce solubility in polar solvents compared to Pbf-protected analogs .
H-Arg(Mtr)-OH
- Role in Synthesis : Used as an intermediate in custom peptide chains. Its anhydrous form is hygroscopic, requiring storage at 2–8°C under inert conditions .
- Research Findings : Demonstrated utility in synthesizing cyclic glycopeptides, where Mtr’s acid stability allows selective deprotection post-cyclization .
N-Cbz-N'-(Mtr)-L-arginine Cyclohexylammonium Salt
- Applications : Preferred in solution-phase synthesis due to improved solubility from the cyclohexylammonium counterion .
- Safety : Less irritating than Fmoc derivatives but still requires handling in ventilated environments .
Fmoc-Arg(Pbf)-OH
- Comparison with Mtr : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is more acid-labile than Mtr, enabling milder deprotection (e.g., 95% TFA). However, Pbf is less stable under prolonged basic conditions, making Mtr preferable for extended synthesis protocols .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of L-arginine using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine). Protecting groups like Fmoc or Cbz are often employed to prevent side reactions during arginine modification . Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC with UV detection at 254 nm.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition under these conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound, particularly its abiotic and biotic transformations?
- Abiotic : Assess hydrolysis kinetics at varying pH (3–10) and photolysis under UV light (λ = 254 nm).
- Biotic : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., desulfonated arginine derivatives).
- Partitioning : Measure log Kow via shake-flask method and adsorption coefficients (Kd) using batch equilibration with different soil types.
Q. What experimental design strategies can resolve contradictions in reported synthetic yields across studies?
- Methodological Answer :
- Factorial Design : Vary temperature (25–50°C), solvent (DMF vs. THF), and base (TEA vs. DIPEA) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize reagent stoichiometry (1.0–1.5 equivalents of sulfonyl chloride) and reaction time (1–24 hrs) .
- Controlled Replicates : Use ≥3 independent syntheses under identical conditions to assess reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as nitric oxide synthase isoforms?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of neuronal (PDB: 6JY) and endothelial NOS . Focus on sulfonamide-arginine binding pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
Q. What methodological approaches are suitable for analyzing the compound’s impact on cellular redox homeostasis?
- Methodological Answer :
- ROS Assays : Use DCFH-DA fluorescence in HEK-293 cells exposed to 1–100 µM of the compound.
- Thiol Quantification : Measure GSH/GSSG ratios via HPLC-ECD after derivatization with dansyl chloride .
- Transcriptomics : Perform RNA-seq on treated cells to identify Nrf2/ARE pathway activation .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in biological activity data across cell lines or model organisms?
- Methodological Answer :
- Stratified Analysis : Compare results in primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. primary hepatocytes).
- Species-Specific Metabolism : Test metabolite profiles using liver microsomes from humans, rats, and zebrafish .
- Dose-Response Curves : Use nonlinear regression (Hill equation) to calculate EC50 and assess potency variability .
Q. What strategies validate the compound’s role as a selective inhibitor in complex enzymatic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
